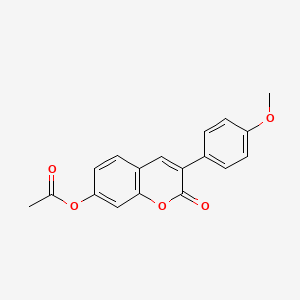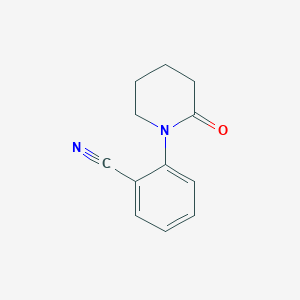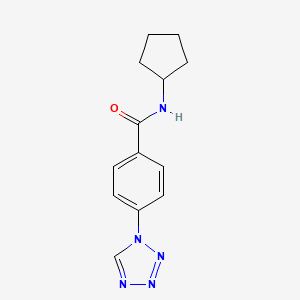
1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone
Overview
Description
1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone, also known as MNPA, is a chemical compound that has been studied extensively for its potential therapeutic applications. MNPA belongs to the class of arylaminoalcohol derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Scientific Research Applications
1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been studied extensively for its anti-inflammatory and analgesic effects. In animal models, 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been shown to reduce pain and inflammation, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has also been shown to exhibit antitumor effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Furthermore, 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone is not fully understood, but it is believed to act through multiple pathways. 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cell survival. Additionally, 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been shown to exhibit a range of biochemical and physiological effects. In animal models, 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been shown to reduce pain and inflammation, as well as to inhibit tumor growth. 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has also been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis. Furthermore, 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone is its high yield and purity, which makes it easy to synthesize and analyze. 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has also been shown to exhibit a range of biological activities, making it a versatile compound for research. However, one limitation of 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone is not fully understood, which can make it challenging to design experiments to test its effects.
Future Directions
There are several future directions for research on 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone. One area of interest is the development of 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone and its potential therapeutic applications. 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has also been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, and further research in this area is warranted. Finally, 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been found to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply tumors, making it a potential candidate for the treatment of cancer.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(naphthalen-2-ylamino)-3-pyridin-3-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-29-23-12-9-19(10-13-23)25(28)16-24(21-7-4-14-26-17-21)27-22-11-8-18-5-2-3-6-20(18)15-22/h2-15,17,24,27H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVQHWKCFFWBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CN=CC=C2)NC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-6-(4-methylphenyl)-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3745337.png)
![1-(4-fluorobenzyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3745338.png)
![N-(4-fluorophenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B3745354.png)
![N-(2,4-dimethylphenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B3745360.png)


![1,5-dimethyl-3,7-bis(phenylacetyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3745377.png)

![3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B3745394.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide](/img/structure/B3745409.png)
![1-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-tetrazole](/img/structure/B3745421.png)

![4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B3745429.png)
![2-[1-(phenylacetyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B3745434.png)